3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a benzenesulfonyl group at position 3, a methoxy group at position 6, and a 3-methylbenzyl substituent at position 1. The methoxy group at position 6 contributes electron-donating properties, while the 3-methylbenzyl moiety introduces steric bulk that may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-17-7-6-8-18(13-17)15-25-16-23(30(27,28)20-9-4-3-5-10-20)24(26)21-14-19(29-2)11-12-22(21)25/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDVEARFYHPTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-methoxy-1,4-dihydroquinolin-4-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the 3-methylphenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-(benzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.
Reduction: Formation of 3-(benzyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.
Substitution: Formation of various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzenesulfonyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Analysis
- Sulfonyl Groups: The target compound’s benzenesulfonyl group lacks halogenation, unlike the 3-chlorobenzenesulfonyl in , which may reduce toxicity but also decrease electrophilic reactivity .
R6 Substituents :
Benzyl Groups :
Biological Activity
The compound 3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
This compound features a quinolinone core , which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels in cancer cells, promoting apoptosis .
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that compounds with a benzenesulfonyl moiety exhibited enhanced antimicrobial activity compared to their unsaturated counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 to 25 µg/mL against various bacterial strains .
Study 2: Anticancer Activity
Another research effort focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The study found that this compound induced significant cell death in breast cancer cell lines with an IC50 value of approximately 15 µM .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
